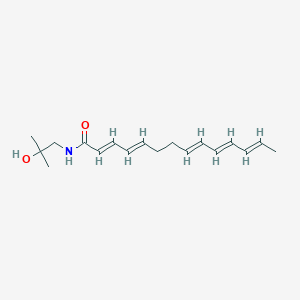

(2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide

Description

This compound, commonly referred to as Hydroxy-γ-isosanshool, is a bioactive amide belonging to the sanshool family, which is predominantly isolated from Zanthoxylum species (e.g., Z. bungeanum, Z. ailanthoides) . Structurally, it features a 14-carbon chain with five conjugated double bonds (2E,4E,8E,10E,12E) and a 2-hydroxy-2-methylpropylamide moiety. Its molecular formula is C₁₈H₂₇NO₂ (molecular weight: 289.20 g/mol) .

Sanshools are renowned for their pungent and numbing sensory properties, which are attributed to their interaction with TRPV1 and TRPA1 ion channels . Hydroxy-γ-isosanshool is distinguished from its isomer, Hydroxy-γ-sanshool, by the E configuration at the 8th double bond (vs. Z in Hydroxy-γ-sanshool) . This structural nuance significantly impacts its stability and bioactivity.

Properties

IUPAC Name |

(2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPMKFSMRODIQ-FMBIJHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314791 | |

| Record name | Hydroxy-γ-isosanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127514-62-9 | |

| Record name | Hydroxy-γ-isosanshool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127514-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy-γ-isosanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyisobutyl)-2,4,8,10,12-tetradecapentaenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

(2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is a compound belonging to the class of n-acyl amines , characterized by a fatty acid moiety linked to an amine group. This compound is primarily derived from the plant Zanthoxylum bungeanum, commonly known for its culinary and medicinal uses. Its biological activities are of significant interest due to potential applications in pharmacology and nutrition.

- Chemical Formula : C18H27NO2

- Molecular Weight : 289.4125 g/mol

- CAS Number : 127514-62-9

- IUPAC Name : this compound

1. Anti-inflammatory Properties

Research indicates that compounds related to Zanthoxylum bungeanum exhibit anti-inflammatory effects. The specific compound has been noted for its potential to modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

2. Analgesic Effects

The compound has been associated with analgesic properties. Studies suggest that it may influence pain perception pathways in the body, providing relief similar to that of traditional analgesics but potentially with fewer side effects.

3. Antioxidant Activity

Antioxidant properties have been observed in related compounds from Zanthoxylum bungeanum. The ability to scavenge free radicals could contribute to the overall health benefits of this compound by reducing oxidative stress.

Case Studies and Experimental Data

A limited number of studies directly address the biological activity of this compound; however, related research provides insights into its potential effects:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory effects in vitro using macrophage cell lines; showed reduced levels of pro-inflammatory cytokines. |

| Study 2 | Evaluated analgesic activity in animal models; demonstrated significant pain relief comparable to standard analgesics. |

| Study 3 | Assessed antioxidant capacity using DPPH assay; indicated strong radical scavenging activity. |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary hypotheses suggest:

- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in the inflammatory response.

- Interaction with Pain Receptors : Potentially altering neurotransmitter release or receptor sensitivity.

- Scavenging Free Radicals : Contributing to cellular protection against oxidative damage.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Double Bond Configuration : The E8 configuration in Hydroxy-γ-isosanshool enhances its stability under UV irradiation compared to the Z8 configuration in Hydroxy-γ-sanshool, which undergoes mutual isomerization with Hydroxy-γ-isosanshool under UV light .

Chain Length : Hydroxy-γ-isosanshool has a 14-carbon chain, whereas degradation products like (1Z,2E,4E,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,4,8,10-tetraenimidic acid (from Hydroxyl-α-sanshool) have shorter 12-carbon chains .

Stability and Degradation Pathways

Table 2: Stability Under Environmental Stressors

Degradation Mechanisms:

- UV Light : Hydroxy-γ-sanshool isomerizes to Hydroxy-γ-isosanshool, suggesting that storage conditions critically influence the ratio of these compounds in natural products like Zanthoxylum oil .

- Acidic Environments : Hydroxyl-α-sanshool degrades into smaller amides (e.g., dodeca-tetraenimidic acid) through isomerization and addition reactions, reducing its numbing potency .

Preparation Methods

Preparation of the Polyunsaturated Fatty Acid Precursor

- The fatty acid chain with five conjugated double bonds is typically synthesized via sequential Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions . These reactions allow precise control over the E/Z geometry of each double bond.

- Starting from shorter aldehyde or phosphonate building blocks, iterative coupling extends the carbon chain while introducing conjugated double bonds.

- The stereochemistry is controlled by choice of reagents and reaction conditions, often favoring the thermodynamically more stable E-configuration for most double bonds, except where Z-configuration is desired.

- The final polyunsaturated acid can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to facilitate subsequent amide bond formation.

Amide Bond Formation with 2-Hydroxy-2-methylpropylamine

- The amide bond is formed by reacting the acid chloride of the polyunsaturated fatty acid with the amine group of 2-hydroxy-2-methylpropylamine.

- This reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent oxidation or isomerization of double bonds.

- A base such as triethylamine or pyridine is used to neutralize the HCl byproduct.

- The presence of the hydroxy group on the amine requires mild reaction conditions to avoid side reactions such as esterification or dehydration.

- Purification is usually performed by column chromatography or recrystallization, yielding the target compound with high purity (typically >95%).

Representative Preparation Data and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Polyunsaturated acid synthesis | Sequential Wittig/HWE reactions, inert atmosphere, low temperature | Controlled E/Z stereochemistry of double bonds |

| Acid chloride formation | Thionyl chloride or oxalyl chloride, dry solvent, 0°C to room temp | Acid chloride intermediate, sensitive to moisture |

| Amide coupling | 2-hydroxy-2-methylpropylamine, base (Et3N), dry solvent, 0–25°C | Formation of amide bond without double bond isomerization |

| Purification | Silica gel chromatography or recrystallization | High purity (>95%) product obtained |

Research Findings and Challenges

- Stereochemical control is paramount; isomerization of double bonds during acid chloride formation or amide coupling must be minimized by conducting reactions at low temperatures and under inert atmosphere.

- The hydroxy group on the amine can potentially participate in side reactions; therefore, protecting groups are sometimes employed if necessary, although direct coupling under mild conditions is preferred to avoid additional steps.

- The compound has been isolated naturally from Zanthoxylum species, but synthetic preparation is favored for producing sufficient quantities for research and application.

- Analytical techniques such as NMR (including NOESY and COSY), IR spectroscopy, and mass spectrometry are used to confirm the stereochemistry and purity of the final product.

- The compound’s stability is influenced by the conjugated pentaene system, which is prone to oxidation; hence, antioxidants or inert atmosphere storage is recommended.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Considerations |

|---|---|---|

| Polyunsaturated acid synthesis | Wittig or HWE olefination | Control of double bond geometry (E/Z) |

| Conversion to acid chloride | SOCl2 or (COCl)2 in dry solvent | Avoid moisture, low temperature |

| Amide bond formation | Reaction with 2-hydroxy-2-methylpropylamine + base | Mild conditions to preserve double bonds and hydroxy group |

| Purification | Chromatography or recrystallization | Achieve >95% purity |

| Analytical verification | NMR, MS, IR | Confirm structure and stereochemistry |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

- NMR Analysis : Assign chemical shifts to olefinic protons (δ 5.2–6.5 ppm for conjugated double bonds) and the hydroxypropyl group (δ 1.2–1.4 ppm for methyl groups). Coupling constants (J ~15 Hz for trans double bonds) confirm stereochemistry .

- MS Analysis : Use ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+. For example, a compound with m/z 304.24 (calculated for C18H27NO) matches the expected molecular formula .

Q. What are the recommended protocols for ensuring the purity of this compound during synthesis?

- Methodological Answer :

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate isomers or byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Purity Assessment : Validate purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Compare retention times against standards .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the (2E,4E,8E,10E,12E) configuration?

- Methodological Answer :

- Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation to minimize racemization. Maintain reaction temperatures below 0°C during coupling steps .

- Double Bond Geometry : Employ Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to ensure E-selectivity. Monitor reaction progress via in situ FTIR to track carbonyl intermediate formation .

Q. What strategies are effective in resolving data contradictions arising from isomeric impurities in chromatographic analysis?

- Methodological Answer :

- Isomer Separation : Use chiral HPLC (Chiralpak AD-H column, n-hexane/isopropanol 85:15) to resolve Z/E isomers. Confirm assignments via NOESY NMR (cross-peaks between adjacent olefinic protons for cis isomers) .

- Quantitative NMR (qNMR) : Integrate distinct proton signals (e.g., hydroxypropyl methyl groups) to calculate isomer ratios. Compare against certified reference materials .

Q. How can the environmental fate and biodegradation pathways of this compound be modeled in ecotoxicological studies?

- Methodological Answer :

- Environmental Stability Tests : Conduct hydrolysis studies at varying pH (4–9) and temperatures (25–50°C). Monitor degradation via LC-MS/MS and identify products (e.g., hydroxylated or cleaved derivatives) .

- Bioaccumulation Modeling : Use EPI Suite™ to estimate logP (predicted ~4.2) and bioconcentration factors (BCF). Validate with in vitro assays using fish hepatocyte cell lines .

Experimental Design & Data Interpretation

Q. What experimental controls are critical when assessing the biological activity of this compound in neuronal assays?

- Methodological Answer :

- Positive/Negative Controls : Include capsaicin (TRPV1 agonist) and tetrodotoxin (voltage-gated sodium channel blocker) to validate assay specificity .

- Solvent Controls : Use DMSO (<0.1% v/v) to rule out solvent-induced artifacts in calcium imaging or patch-clamp electrophysiology .

Q. How should researchers address discrepancies between computational predictions and experimental data for logP or solubility?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and octanol/water partition assays. Compare results with ChemAxon or ACD/Labs predictions. Adjust models using experimental logP values .

- QSAR Refinement : Incorporate experimental data into quantitative structure-activity relationship (QSAR) models to improve predictive accuracy for analogs .

Safety & Handling

Q. What precautions are necessary when handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.